molecular formula C20H22N4 B2975944 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-83-2

1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2975944
CAS No.: 611197-83-2
M. Wt: 318.424
InChI Key: GXCQILFRWOPLSP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused bicyclic core with a nitrile group at position 2. The cyclopentylamino substituent at position 1 and the isopropyl group at position 3 contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

1-(cyclopentylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-13(2)15-11-19(22-14-7-3-4-8-14)24-18-10-6-5-9-17(18)23-20(24)16(15)12-21/h5-6,9-11,13-14,22H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCQILFRWOPLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves a multi-step process starting with the preparation of the pyrido[1,2-a]benzimidazole core. This process often includes the following steps:

  • Initial Synthesis: : The core structure is synthesized through the cyclization of an appropriate precursor, generally under acidic or basic conditions. Common reagents include hydrazine derivatives, isocyanides, and aldehydes.

  • Amidation and Cyclization: : The cyclopentylamino group is introduced via nucleophilic substitution reactions involving suitable amine precursors.

  • Functional Group Modification: : The isopropyl group is incorporated via alkylation reactions, often using isopropyl halides or alcohols in the presence of a base.

  • Final Cyclization and Nitrile Introduction: : The nitrile group is generally introduced in the final step, typically through cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods: Industrial-scale production may leverage continuous flow synthesis techniques, optimizing temperature and pressure conditions to enhance yield and purity. Catalysts and automated reaction monitoring systems are often employed to ensure consistency and efficiency in large-batch synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group and the benzimidazole core, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can convert the nitrile group to an amine or other functional groups, using reagents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The pyrido[1,2-a]benzimidazole core can undergo electrophilic and nucleophilic substitution reactions, enabling functionalization at various positions.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation (e.g., palladium on carbon).

  • Substitution: : Alkyl halides for alkylation, halogenating agents for halogenation, and nucleophiles such as amines and thiols for nucleophilic substitution.

Major Products:

  • Oxidation: : Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction: : Amines or other reduced functional groups.

  • Substitution: : Various substituted benzimidazole derivatives.

Scientific Research Applications

1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic compound with diverse applications across scientific fields. It is a derivative of pyrido[1,2-a]benzimidazole, demonstrating potential in medicinal chemistry, biological research, and industrial applications because of its unique structural properties and reactivity.

IUPAC Name: 1-(cyclopentylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS Number: 611197-83-2

Applications

This compound's versatility makes it a valuable asset in numerous scientific fields, continually driving research and innovation. Because of its multifaceted applications across scientific domains, it holds promise in medicinal chemistry, biological research, and industrial applications.

  • Medicinal Chemistry: Due to its unique structural properties and reactivity profile, this compound is a derivative of pyrido[1,2-a]benzimidazole that shows promise in medicinal chemistry.
  • Biological Research: This compound is also used in biological research.
  • Industrial Applications: It has uses in industrial applications because of its unique structural properties and reactivity profile.

Safety and Restrictions

The compound is intended for research and development use only, under the supervision of a technically qualified individual . It is not meant for use in humans or veterinary applications.

  • Hazard Identification: According to GHS (Globally Harmonized System) classification, it causes skin and eye irritation and may cause respiratory system irritation following single exposure .
  • Precautionary measures: Wear protective gloves, clothing, eye protection, and face protection .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, modulating their activity. The precise mechanism often involves binding to the active site of enzymes or receptors, inhibiting or activating their functions. Pathways involved may include signal transduction, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Molecular Properties

Cycloalkylamino vs. Aromatic Amino Groups
  • 1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile (): Molecular Formula: C₂₁H₂₄N₄ (vs. C₂₀H₂₂N₄ for the cyclopentyl analog). The cyclohexyl group increases molecular weight (332.45 g/mol) and lipophilicity compared to the cyclopentyl variant. This substitution may enhance membrane permeability but reduce aqueous solubility .
  • The benzyl group adds steric bulk, which could hinder interactions with certain targets .
Functional Group Variations
  • 1-Oxo Derivatives ():
    • 2-Butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile :
  • The oxo group at position 1 increases polarity, favoring hydrogen bonding with biological targets. 1-[4-(2-Hydroxyethyl)-piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile ():
  • The hydroxyethyl-piperazinyl group improves water solubility (logP reduction) and introduces a basic nitrogen, enabling salt formation for enhanced bioavailability .

Spectroscopic and Physicochemical Data

IR and NMR Profiles
  • Cyano Group Absorption: All analogs show strong IR peaks near 2,220 cm⁻¹ for the nitrile group ().
  • ¹H NMR Shifts :
    • Methyl groups (e.g., isopropyl in ) resonate at δ 1.2–2.4 ppm. Aromatic protons vary widely (δ 6.5–8.1 ppm) depending on substituent electronegativity .
Melting Points and Stability
  • 1-Oxo Derivatives (): Melting points range from 243–269°C, indicating high crystallinity.
  • Chloroethylamino Analogs (): Lower stability due to reactive chlorine, necessitating storage under inert conditions .

Data Tables

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
1-(Cyclohexylamino)-3-isopropyl analog () C₂₁H₂₄N₄ 332.45 Cyclohexylamino, isopropyl N/A
2-Benzyl-1-[(4-fluorophenyl)amino]-3-methyl analog () C₂₄H₁₉N₅ 377.45 Fluorophenylamino, benzyl N/A
1-[4-(2-Hydroxyethyl)-piperazin-1-yl]-3-methyl analog () C₁₉H₂₁N₅O 335.40 Hydroxyethyl-piperazinyl N/A
2-Butyl-3-methyl-1-oxo-5H-pyrido analog () C₁₈H₁₈N₄O 306.37 Oxo, butyl 243–246

Biological Activity

1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrido[1,2-a]benzimidazole family, which has been explored for various therapeutic applications, including antimicrobial and antitubercular activities.

Chemical Structure and Properties

The compound's molecular formula is C20H22N4C_{20}H_{22}N_4, and it features a pyrido[1,2-a]benzimidazole core with cyclopentyl and isopropyl substituents. This structural diversity contributes to its reactivity and biological profile.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H22N4
CAS Number611197-83-2

Antitubercular Activity

Research indicates that derivatives of pyrido[1,2-a]benzimidazole, including compounds similar to this compound, exhibit significant antitubercular activity. For example, a related compound was reported to have a minimum inhibitory concentration (MIC) of 0.12 µg/mL against Mycobacterium tuberculosis strains, highlighting the potential of this class of compounds in combating multidrug-resistant tuberculosis (MDR-TB) .

Cytotoxicity Studies

In cytotoxicity assays, compounds with similar structures demonstrated varying levels of toxicity towards Vero cells. Notably, one derivative showed an IC50 value of 8 µg/mL against Vero cells, suggesting that structural modifications can enhance selectivity and reduce toxicity . The presence of the cyclopentyl group appears to optimize cytotoxic effects compared to other substituents .

Antimicrobial Activity

The antimicrobial properties of related benzimidazole derivatives have also been investigated. Compounds linked to benzimidazole scaffolds were screened against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity . The structural characteristics that enhance antimicrobial efficacy are likely shared with this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrido[1,2-a]benzimidazole core can significantly influence both potency and selectivity. For instance:

  • Cyclopentyl Group : Enhances cytotoxicity.
  • Isopropyl Substituent : Contributes to overall stability and may affect solubility.

These insights are vital for guiding future synthesis efforts aimed at developing more potent derivatives.

Case Studies

Several studies have highlighted the potential of pyrido[1,2-a]benzimidazole derivatives in drug discovery:

  • Antitubercular Agents : A study reported on the development of several pyrido[1,2-a]benzimidazole derivatives with improved potency against MDR-TB strains .
  • Cytotoxicity Profiles : Another investigation focused on the cytotoxic effects of various substituted benzimidazoles against cancer cell lines, emphasizing the importance of functional group positioning .

Q & A

Basic Research Question

  • Reagent purity : Use freshly distilled aldehydes to avoid side reactions .
  • Stepwise addition : Introduce reactants sequentially (e.g., malononitrile last) to suppress polymerization .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real-time .

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